molecular formula C25H32N2O3 B6463286 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 2549018-57-5

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one

Cat. No.: B6463286
CAS No.: 2549018-57-5
M. Wt: 408.5 g/mol
InChI Key: GFOPZSCHSHENOF-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 1,3-benzodioxole group linked via a methyl bridge and a 4-(2-methylpropyl)phenyl-substituted propan-1-one moiety. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug-like compounds, while the piperazine ring contributes to conformational flexibility and binding interactions with biological targets such as GPCRs or enzymes . The 4-(2-methylpropyl)phenyl group may influence lipophilicity and steric interactions, which could modulate pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(2-methylpropyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-18(2)14-20-4-7-22(8-5-20)19(3)25(28)27-12-10-26(11-13-27)16-21-6-9-23-24(15-21)30-17-29-23/h4-9,15,18-19H,10-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOPZSCHSHENOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O4C_{26}H_{29}N_{3}O_{4} with a molecular weight of 443.52 g/mol. The structure incorporates several functional groups, including a benzodioxole moiety, which is known for its diverse biological effects.

Chemical Characteristics

PropertyValue
Molecular Weight443.52 g/mol
Molecular FormulaC26H29N3O4
LogP3.4673
Polar Surface Area37.543 Ų
Hydrogen Bond Acceptors5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological disorders and cancer . The benzodioxole and piperazine components are particularly significant as they can modulate neurotransmitter systems and exhibit anti-cancer properties.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of neurodegeneration, likely through its antioxidant properties and ability to modulate inflammatory responses.
  • Anticancer Activity : Research indicated that the compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing cytokine release in activated immune cells .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with similar compounds containing benzodioxole or piperazine moieties. The following table summarizes their biological activities:

Compound NameBiological ActivityReference
1-(2H-1,3-benzodioxol-5-yl)ethan-1-olAntioxidant, Neuroprotective
4-(2H-1,3-benzodioxol-5-yl)butan-2-olAnti-inflammatory
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-oneAnticancer

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Agent
This compound is being investigated for its potential as a pharmacological agent, especially in the treatment of neurological disorders and cancer. The presence of the benzodioxole structure is significant due to its known interactions with biological targets, which may lead to the development of novel therapeutic agents.

Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. Studies involving receptor binding assays have demonstrated its ability to modulate enzyme activity, making it a valuable subject for drug discovery efforts targeting specific pathways involved in disease processes.

Biological Research

Receptor Binding Assays
The compound's interaction with various receptors has been explored, revealing its potential role in modulating neurotransmitter systems. This is particularly relevant in the context of psychiatric and neurological conditions where receptor dysregulation is a factor .

Case Studies
Several case studies highlight the compound's efficacy in specific biological assays:

  • Dopamine Receptor Modulation : Research has shown that derivatives of this compound can effectively bind to dopamine receptors, suggesting applications in treating disorders like Parkinson's disease .
  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines, warranting further investigation into its mechanism of action .

Industrial Applications

The compound is also being evaluated for its utility as an intermediate in synthesizing other complex organic molecules. Its unique structural features make it a versatile building block for creating new compounds with potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The propan-1-one group undergoes nucleophilic additions, a hallmark of ketone reactivity. Studies on structurally related 3-acylcoumarins demonstrate that ketones participate in hydrazone formation and Fischer indole synthesis . For this compound:

  • Hydrazone formation : Reaction with phenylhydrazine (C₆H₅NHNH₂) in ethanol under reflux yields a hydrazone derivative. This intermediate can undergo cyclization with Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) to form indole-containing products .

  • Grignard additions : The ketone reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols, though steric hindrance from the neighboring piperazine and aryl groups may limit reactivity.

Table 1: Nucleophilic Additions

Reaction TypeReagents/ConditionsProductReference
Hydrazone formationPhenylhydrazine, ethanol, refluxHydrazone derivative
Indole synthesisHydrazone + Eaton’s reagent3-(1H-Indol-2-yl)propan-1-one

Cycloaddition Reactions

The benzodioxole moiety contains conjugated double bonds, enabling [2+2] cycloadditions under UV irradiation. For example:

  • Photo [2+2] cycloaddition : Reaction with alkenes (e.g., cyclohexene) or alkynes in benzene under UV light generates cyclobutane or dihydrofuran derivatives, respectively . These reactions are stereospecific and sensitive to substituent effects.

Table 2: Cycloaddition Pathways

SubstrateConditionsProductReference
CyclohexeneUV light, benzeneCyclobutane-fused benzodioxole
AcetyleneUV light, hydrogenationDihydrofuran derivative

Metal Complexation via the Piperazine Ring

The piperazine nitrogen atoms can coordinate transition metals. Research on thiazolylamine derivatives shows that piperazine-containing compounds form stable complexes with Pd(II) and Pt(II) . For this compound:

  • Pd(II)/Pt(II) complexes : Reaction with Na₂PdCl₄ or K₂PtCl₄ in ethanol yields square-planar complexes, potentially enhancing biological activity (e.g., anticancer properties) .

Reduction and Oxidation Reactions

  • Reduction : Sodium borohydride (NaBH₄) in alcohol reduces the ketone to a secondary alcohol, yielding 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-ol .

  • Oxidation : Strong oxidizers like potassium permanganate (KMnO₄) may cleave the benzodioxole ring, forming carboxylic acid derivatives .

Acid/Base Reactivity

  • Protonation : The piperazine ring (pKa ~9.8) is protonated in acidic conditions, increasing solubility in aqueous media.

  • Demethylation : Under strongly acidic conditions (e.g., HBr/AcOH), the methyl groups on the benzodioxole or isobutyl substituents may undergo cleavage.

Transacylation and Esterification

The ketone group can act as an acylating agent. For example:

  • Transacylation : Reaction with alcohols (R-OH) in the presence of acid catalysts produces esters, though this is less common due to steric hindrance .

Key Research Findings

  • Enzyme Inhibition : Derivatives of this compound inhibit lysosomal phospholipase A2 (LPLA2), a target linked to drug-induced phospholipidosis .

  • Photoreactivity : UV-induced cycloadditions generate structurally novel products with potential applications in material science .

  • Biological Activity : Metal complexes exhibit enhanced cytotoxicity in cancer cell lines compared to the parent compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following compounds share key structural motifs with the target molecule:

Compound Name/ID Key Structural Features Synthesis Method (if available) Reference
Target compound Benzodioxolylmethyl-piperazine, 4-(2-methylpropyl)phenyl-propanone Not explicitly described in evidence
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzodioxolyl-cyclopropane-carboxamide, thiazol-2-yl core, methoxyphenyl and pyrrolidinyl groups Condensation of cyclopropanecarboxylic acid derivative with aminothiazole
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxolylmethyl-piperazine, propenone backbone, methoxyphenyl substituent Not explicitly described; likely via acylation of piperazine

Key Observations :

  • Substituent Diversity: The target compound’s 4-(2-methylpropyl)phenyl group distinguishes it from analogs like compound 74 (methoxyphenyl) and the (E)-propenone derivative (2-methoxyphenyl).
  • Core Modifications: Compound 74 replaces the propanone moiety with a thiazol-2-yl-carboxamide-cyclopropane system, which may enhance rigidity and hydrogen-bonding capacity compared to the target’s flexible propanone chain .

Research Findings and Implications

Crystallographic Analysis Tools

Structural characterization of such compounds often relies on programs like SHELX (for small-molecule refinement) and CCP4 (for macromolecular crystallography). These tools enable precise determination of bond angles, stereochemistry, and intermolecular interactions, critical for optimizing drug design .

Hypothesized Pharmacological Properties
  • However, this could also reduce aqueous solubility, a trade-off observed in similar analogs .
  • Compound 74 : The thiazole-carboxamide core may improve binding to kinases or proteases, as seen in other thiazole-containing drugs .

Preparation Methods

Preparation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine

Piperazine is mono-alkylated using 5-(chloromethyl)-1,3-benzodioxole under controlled basic conditions. To avoid bis-alkylation, a Boc-protection/deprotection strategy is employed:

  • Boc protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane to yield N-Boc-piperazine.

  • Alkylation : The free nitrogen of N-Boc-piperazine reacts with 5-(chloromethyl)-1,3-benzodioxole in acetonitrile at 80–90°C, using Na<sub>2</sub>CO<sub>3</sub> as a base.

  • Deprotection : The Boc group is removed via HCl/dioxane to yield 1-(1,3-benzodioxol-5-ylmethyl)piperazine.

Key Data :

  • Yield: 88.7% (similar to azetidine alkylation in ref.).

  • Characterization: <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ 6.75–6.85 (m, 3H, benzodioxole), 3.55 (s, 2H, CH<sub>2</sub>), 2.85–3.10 (m, 8H, piperazine).

Synthesis of the Isobutylphenyl-Propanone Moiety

Friedel-Crafts Acylation of 4-Isobutyltoluene

4-Isobutyltoluene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of AlCl<sub>3</sub> to yield 2-[4-(2-methylpropyl)phenyl]propan-1-one.

Reaction Conditions :

  • Solvent: Nitromethane, 0°C → room temperature, 12 h.

  • Workup: Quenching with ice-HCl, extraction with ethyl acetate, column chromatography (SiO<sub>2</sub>, hexane:EtOAc 9:1).

Key Data :

  • Yield: 65–72%.

  • <sup>13</sup>C NMR (CDCl<sub>3</sub>) δ 207.8 (C=O), 140.1 (C-Ar), 128.9–129.5 (Ar-CH), 45.2 (CH(CH<sub>3</sub>)<sub>2</sub>), 22.6 (CH<sub>2</sub>).

Enantioselective Resolution of Racemic Propanone

For chiral synthesis, kinetic resolution using 1,1-di(1-naphthyl)methanol and p-methoxybenzoic anhydride achieves >90% enantiomeric excess (ee):

  • Conditions : Dichloromethane, 20°C, 12 h.

  • Catalyst : Benzotetramisole (0.5 mol%).

  • Result : (R)-enantiomer isolated via silica gel chromatography (39% yield, 92% ee).

Coupling of Fragments via Acylation

Activation of Propanone as an Acyl Chloride

2-[4-(2-methylpropyl)phenyl]propan-1-one is converted to its acyl chloride using oxalyl chloride and catalytic DMF:

  • Conditions : Reflux in anhydrous THF, 2 h.

  • Workup : Evaporation under vacuum to yield crude acyl chloride.

Acylation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine

The acyl chloride reacts with the piperazine derivative in dichloromethane with triethylamine as a base:

  • Conditions : 0°C → room temperature, 16 h.

  • Purification : Column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>:MeOH 95:5).

Key Data :

  • Yield: 68–75%.

  • HRMS : m/z 447.2295 [M+H]<sup>+</sup> (calc. 447.2298).

  • <sup>1</sup>H NMR : δ 6.70–6.85 (m, 3H, benzodioxole), 4.55 (s, 2H, COCH<sub>2</sub>), 3.40–3.70 (m, 8H, piperazine), 1.42 (d, 6H, CH(CH<sub>3</sub>)<sub>2</sub>).

Optimization and Scale-Up Considerations

Green Chemistry Approaches

Microchannel reactors (as in ref.) improve mixing and heat transfer during acylation, reducing reaction times (90 s residence time vs. 16 h batch).

Solvent Selection

Ethyl acetate and MTBE are preferred for extractions due to low toxicity, aligning with ref..

Characterization and Quality Control

Critical Analytical Data :

ParameterMethodResult
PurityHPLC (C18)99.2% (λ = 254 nm)
Enantiomeric ExcessChiral AD-H column92% ee (R-enantiomer)
Melting PointDSC128–130°C

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Core formation : Condensation of a benzodioxol-containing aldehyde with a piperazine derivative under inert conditions (N₂ atmosphere) to introduce the benzodioxol-piperazine moiety .
  • Ketone functionalization : Coupling the intermediate with a 4-(2-methylpropyl)phenyl group via nucleophilic substitution or Friedel-Crafts acylation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical methods are critical for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to resolve aromatic protons (δ 6.8–7.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Purity assessment : HPLC (C18 column, mobile phase: methanol/sodium acetate buffer pH 4.6) with UV detection at 254 nm .
  • Mass verification : High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z calculated for C₂₅H₂₈N₂O₃: 412.2152) .

Q. What are the solubility properties of this compound?

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Pre-saturation studies recommend stock solutions in DMSO (10 mM) for biological assays .

Q. What safety precautions are required during handling?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store at –20°C in airtight containers; dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the benzodioxol-piperazine coupling step?

  • Catalyst screening : Test Pd(II) catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., proline derivatives) to enhance coupling efficiency .
  • Solvent effects : Compare yields in DMF vs. THF; DMF often improves solubility of aromatic intermediates .
  • In-situ monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and minimize byproducts .

Q. What strategies address contradictory data in pharmacological activity studies?

  • Dose-response validation : Repeat assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM) with positive controls (e.g., cisplatin for cytotoxicity) .
  • Batch variability checks : Compare results from independently synthesized batches to rule out impurities .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Simulated biological media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C for 24–72 hours, then analyze degradation via LC-MS/MS .
  • Metabolite identification : Use hepatic microsome assays to detect phase I/II metabolites .

Q. What computational methods support structural elucidation?

  • DFT calculations : Optimize the molecular geometry (B3LYP/6-31G* basis set) and compare with experimental NMR/IR data .
  • Docking studies : Simulate binding to target receptors (e.g., serotonin 5-HT₂A) using AutoDock Vina to predict pharmacological mechanisms .

Q. How can environmental persistence be assessed?

  • Biodegradation assays : Expose the compound to soil/water microcosms and monitor half-life via GC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .

Q. What advanced techniques confirm crystallinity and polymorphism?

  • SC-XRD (Single-crystal X-ray diffraction) : Resolve the crystal lattice using a Bruker D8 Venture system (Mo Kα radiation) .
  • DSC (Differential Scanning Calorimetry) : Identify polymorphs by analyzing melting endotherms (heating rate: 10°C/min) .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (temperature, solvent purity) meticulously to ensure consistency .
  • Analytical cross-validation : Combine NMR, HRMS, and HPLC data to resolve structural ambiguities .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals for animal models .

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